Tert-butyl 9-(ethylcarbamoyl)-5-oxa-2,9-diazaspiro[3.5]nonane-2-carboxylate
Description
Tert-butyl 9-(ethylcarbamoyl)-5-oxa-2,9-diazaspiro[35]nonane-2-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Properties
IUPAC Name |
tert-butyl 9-(ethylcarbamoyl)-5-oxa-2,9-diazaspiro[3.5]nonane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O4/c1-5-15-11(18)17-7-6-8-20-14(17)9-16(10-14)12(19)21-13(2,3)4/h5-10H2,1-4H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMLEENVVOOFLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCCOC12CN(C2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 9-(ethylcarbamoyl)-5-oxa-2,9-diazaspiro[3.5]nonane-2-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate with ethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale production often requires specialized equipment to handle the reagents and to maintain the necessary reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 9-(ethylcarbamoyl)-5-oxa-2,9-diazaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are often used.
Substitution: This reaction involves the replacement of one functional group with another. Nucleophilic substitution reactions are common for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous ether solution.
Substitution: Nucleophiles such as amines or alkoxides in a polar aprotic solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Tert-butyl 9-(ethylcarbamoyl)-5-oxa-2,9-diazaspiro[3.5]nonane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which tert-butyl 9-(ethylcarbamoyl)-5-oxa-2,9-diazaspiro[3.5]nonane-2-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate
- Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride
- Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
Uniqueness
What sets tert-butyl 9-(ethylcarbamoyl)-5-oxa-2,9-diazaspiro[3.5]nonane-2-carboxylate apart from similar compounds is its unique spiro structure combined with the presence of an ethylcarbamoyl group. This unique structure imparts specific chemical and physical properties that make it valuable for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
